3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole
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Overview
Description
Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- is a complex organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a 1,2,4-oxadiazole ring at the 4-position, which is further substituted with a 3-chlorophenoxy methyl group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the chlorination of pyridine derivatives using reagents such as phosphorus oxychloride (POCl3) under solvent-free conditions . The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using POCl3 or other chlorinating agents. The process is typically carried out in sealed reactors to ensure safety and efficiency. The final product is purified through distillation or crystallization to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position of the pyridine ring can be substituted with nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The 1,2,4-oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced biological or chemical properties .
Scientific Research Applications
Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the chloro and oxadiazole groups can interact with active sites of enzymes, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler chlorinated pyridine with similar reactivity but lacking the oxadiazole ring.
3-Chloropyridine: Another chlorinated pyridine isomer with different substitution patterns and reactivity.
4-Chloro-1H-pyrrolo[3,2-c]pyridine: A compound with a fused pyridine ring system, offering different chemical properties and applications.
Uniqueness
Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- is unique due to the presence of both the chloro and oxadiazole groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
680216-75-5 |
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Molecular Formula |
C14H9Cl2N3O2 |
Molecular Weight |
322.1 g/mol |
IUPAC Name |
3-[(3-chlorophenoxy)methyl]-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9Cl2N3O2/c15-10-2-1-3-11(7-10)20-8-13-18-14(21-19-13)9-4-5-17-12(16)6-9/h1-7H,8H2 |
InChI Key |
VJMKPLMVVUOOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC2=NOC(=N2)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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